6-Methyl-1H-purin-2-amine chemical properties
6-Methyl-1H-purin-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-1H-purin-2-amine
Introduction
The purine scaffold is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like adenine and guanine, and serving as a privileged pharmacophore in a multitude of clinically approved drugs.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide focuses on a specific derivative, 6-Methyl-1H-purin-2-amine, providing an in-depth exploration of its chemical properties, synthesis, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this compound as a potential building block for novel therapeutic agents.
Molecular Structure and Physicochemical Properties
6-Methyl-1H-purin-2-amine is a substituted purine characterized by an amino group at the C2 position and a methyl group at the C6 position of the bicyclic heteroaromatic system. These substitutions significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions compared to the parent 2-aminopurine structure.
Chemical Structure:
(Simplified 2D representation)
Table 1: Physicochemical Properties of 6-Methyl-1H-purin-2-amine
| Property | Value | Source |
| IUPAC Name | 6-methyl-1H-purin-2-amine | Cheméo[3] |
| CAS Number | 1681-10-3 | Cheméo[3] |
| Molecular Formula | C₆H₇N₅ | NIST[4] |
| Molecular Weight | 149.15 g/mol | NIST[4] |
| Predicted XLogP3 | 0.4 | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 5 | PubChem[5] |
| Topological Polar Surface Area | 75.7 Ų | PubChem[5] |
Solubility Profile: The solubility of purine derivatives is a critical parameter for both chemical synthesis and biological assays. While specific quantitative data for 6-Methyl-1H-purin-2-amine is not readily available, the general behavior of related purines suggests it is likely to have limited solubility in water and nonpolar organic solvents. For instance, the drug Linagliptin, a complex purine derivative, is very slightly soluble in water (0.9 mg/mL).[6] Similarly, dissolving 6-chloropurine in aqueous buffers like PBS often requires sonication and heating to achieve a concentration of 2 mg/mL.[7] Therefore, for practical applications, solvents like DMSO, DMF, or heated protic solvents such as ethanol are recommended for solubilization. The choice of solvent is critical; for instance, in synthetic reactions, DMF is often used at elevated temperatures to ensure homogeneity.[8]
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 6-Methyl-1H-purin-2-amine can be approached through several established routes in heterocyclic chemistry. A highly practical and common strategy involves the nucleophilic substitution of a halogenated purine precursor. 2-Amino-6-chloropurine is an ideal starting material due to its commercial availability and the high reactivity of the chlorine atom at the C6 position, which is susceptible to displacement.
The introduction of the methyl group can be achieved via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using an appropriate organotin or organoboron reagent. This approach offers high yields and functional group tolerance.
Below is a logical workflow for a potential synthesis.
Causality in Experimental Design: The choice of a palladium-catalyzed cross-coupling is deliberate. The C6 position of the purine ring is electron-deficient, making it an excellent electrophile for such reactions. This method avoids the harsh conditions that might be required for other methylation strategies, thereby preserving the sensitive amino group and the purine ring integrity.
Chemical Reactivity
The reactivity of 6-Methyl-1H-purin-2-amine is governed by the interplay of its functional groups and the aromatic purine core.
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Amino Group (C2): The primary amine at the C2 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. However, its reactivity is somewhat attenuated by the electron-withdrawing nature of the purine ring system.
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Imidazole Ring (N7/N9): The N-H protons on the imidazole portion of the purine ring are acidic and can be deprotonated by a strong base. This allows for alkylation or other substitutions at the N9 position, a common strategy in the synthesis of nucleoside analogs.[2]
-
Methyl Group (C6): The methyl group is generally unreactive but can influence the molecule's steric profile and binding affinity in biological systems. It can also be a site of metabolic oxidation in vivo.
-
Purine Core: The purine ring itself can undergo electrophilic substitution, although this is less common and often requires harsh conditions due to the ring's relatively electron-poor nature.[9]
Spectroscopic and Analytical Characterization
Unambiguous characterization of 6-Methyl-1H-purin-2-amine is essential for confirming its identity and purity. A combination of spectroscopic techniques provides a comprehensive profile of the molecule.
Spectroscopic Profile
Table 2: Expected Spectroscopic Data for 6-Methyl-1H-purin-2-amine
| Technique | Expected Features | Rationale / Comparison |
| ¹H NMR | ~2.4-2.5 ppm (s, 3H): -CH₃ protons~5.5-6.5 ppm (br s, 2H): -NH₂ protons~7.8-8.0 ppm (s, 1H): C8-H proton~12.0-13.0 ppm (br s, 1H): N9-H proton | The methyl singlet is characteristic.[10] The C8-H proton signal is typical for the purine ring.[11] The broad, exchangeable signals for NH₂ and N9-H are expected. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 149 | Corresponds to the molecular weight of C₆H₇N₅.[4] |
| IR Spec | ~3100-3400 cm⁻¹ (broad): N-H stretching (amine and imidazole)~2900-3000 cm⁻¹: C-H stretching (methyl) | The broad N-H band is a hallmark of primary amines on a heterocyclic system.[11] |
Note: NMR chemical shifts are predictions based on related structures and may vary with solvent and concentration.
Analytical Quantification in Biological Matrices
For pharmacokinetic studies or therapeutic drug monitoring, accurate quantification in complex biological matrices like plasma is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[12]
Protocol: Generalized Workflow for LC-MS/MS Quantification
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Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation (Sample Cleanup):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Rationale: Acetonitrile efficiently denatures and precipitates plasma proteins, releasing the analyte into the supernatant. The internal standard corrects for variations in sample processing and instrument response.
-
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for analysis.
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.
-
Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Rationale: Reverse-phase chromatography separates the analyte from other matrix components. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
-
Relevance in Medicinal Chemistry and Drug Development
The 6-Methyl-1H-purin-2-amine scaffold is a valuable starting point for drug discovery. The purine core is a well-established "privileged structure" that can interact with a wide array of biological targets. Modifications at the 2-amino and 6-methyl positions, as well as at the N9 position, can be systematically explored to develop potent and selective inhibitors of enzymes such as kinases, polymerases, or phosphodiesterases.
For example, 2'-C-methyl substituted purine nucleosides have been investigated as potent inhibitors of the HCV NS5B polymerase.[13] The addition of a methyl group at the C6 position, as in our title compound, can enhance binding to a target protein through favorable hydrophobic interactions or by influencing the conformation of substituents at other positions. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a lead compound.
Conclusion
6-Methyl-1H-purin-2-amine is a synthetically accessible and chemically versatile purine derivative. Its properties—defined by the nucleophilic amino group, the reactive imidazole nitrogen, and the modulating methyl group—make it an attractive scaffold for medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, provides a solid foundation for its application in the design and development of novel therapeutic agents. The established workflows for its analysis ensure that its behavior in biological systems can be reliably studied, paving the way for future preclinical and clinical investigations.
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